molecular formula C16H13N3O3S B2935034 (5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797335-48-8

(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2935034
CAS No.: 1797335-48-8
M. Wt: 327.36
InChI Key: JDEYBOKCSSZYRO-UHFFFAOYSA-N
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Description

This compound features a methanone core bridging two heterocyclic moieties: a 5-phenylisoxazole and a 3-(thiazol-2-yloxy)azetidine. The thiazol-2-yloxy substituent on the azetidine enhances polarity and may influence metabolic stability or target binding. This structure is of interest in medicinal chemistry, particularly for applications requiring modulation of enzyme or receptor activity via heterocyclic interactions.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(19-9-12(10-19)21-16-17-6-7-23-16)13-8-14(22-18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEYBOKCSSZYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoxazole and azetidine rings. One common approach is to first synthesize the isoxazole ring through a cyclization reaction involving a hydroxylamine derivative and a suitable ketone or aldehyde. The azetidine ring can be formed through a cyclization reaction involving an amino alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The azetidine ring (4-membered saturated nitrogen heterocycle) is prone to ring-opening reactions under acidic or nucleophilic conditions. Key transformations include:

Reaction Type Conditions Products Supporting Reference
Acid-Catalyzed Hydrolysis HCl/H<sub>2</sub>O, refluxCleavage to form β-amino alcohol intermediates (via azetidinium ion intermediate)
Nucleophilic Substitution Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium salts or cross-coupling products at the azetidine nitrogen
Aza-Michael Addition α,β-unsaturated carbonyl compoundsFunctionalized azetidine derivatives (e.g., 1,3′-biazetidines)

Isoxazole Moiety Reactivity

The 5-phenylisoxazole group is relatively stable but participates in electrophilic substitutions and cycloadditions:

Reaction Type Conditions Products Supporting Reference
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at the phenyl ring (para/ortho positions)
1,3-Dipolar Cycloaddition Alkynes, Cu(I) catalysisIsoxazole-fused polycyclic compounds (e.g., triazoles or pyrazoles)
Reductive Opening H<sub>2</sub>/Pd-CCleavage to β-keto amides or enamines

Example :
Isoxazole derivatives (e.g., 8a–c in ) undergo nucleophilic acyl substitution at the carbonyl group when reacted with amines or hydrazines, suggesting the methanone bridge in the target compound may act as an electrophilic site.

Thiazol-2-yloxy Group Reactivity

The thiazole ether linkage is susceptible to hydrolysis and nucleophilic displacement:

Reaction Type Conditions Products Supporting Reference
Acid/Base Hydrolysis H<sub>2</sub>O/H<sup>+</sup> or OH<sup>−</sup>Cleavage to 3-hydroxyazetidine and 2-mercaptothiazole
Nucleophilic Displacement R-X, NaH, DMSOSubstitution with alkyl/aryl groups at the oxygen atom
Oxidation mCPBASulfoxide or sulfone formation on the thiazole ring

Example :
Thiazole ethers in compounds like 15b ( ) undergo intramolecular cyclization to form triazoles under basic conditions, implying similar reactivity for the target compound’s thiazol-2-yloxy substituent.

Methanone Bridge Functionalization

The central methanone group can participate in ketone-specific reactions:

Reaction Type Conditions Products Supporting Reference
Grignard Addition RMgX, THF, 0°CTertiary alcohol derivatives
Reduction NaBH<sub>4</sub> or LiAlH<sub>4</sub>Secondary alcohol
Condensation NH<sub>2</sub>R, TiCl<sub>4</sub>Imine or hydrazone formation

Example :
Methanone-containing azetidines (e.g., 4a in ) are converted to alcohols via borohydride reduction, retaining the azetidine-thiazole architecture.

Synthetic Routes to the Target Compound

While no direct synthesis is reported, plausible pathways include:

  • Azetidine-Thiazole Coupling :

    • React 3-hydroxyazetidine with 2-chlorothiazole under Mitsunobu conditions (DIAD, PPh<sub>3</sub>) to form the thiazol-2-yloxy linkage .

  • Isoxazole-Azetidine Conjugation :

    • Couple 5-phenylisoxazole-3-carboxylic acid with 3-(thiazol-2-yloxy)azetidine via EDC/HOBt-mediated amidation .

Stability and Degradation Pathways

  • Thermal Stability : Likely stable below 150°C (analogous to 37 in ).

  • Photodegradation : Thiazole and isoxazole moieties may undergo [2+2] cycloaddition under UV light, forming dimeric byproducts .

  • Hydrolytic Sensitivity : The azetidine-thiazole ether bond is labile in strong acids (e.g., HCl/EtOH), leading to ring-opened products .

Biological Activity Considerations

While not explicitly studied for this compound, structurally related azetidine-isoxazole hybrids (e.g., 51e in ) exhibit antimicrobial and anticancer properties. Thiazole ethers (e.g., 16b in ) are often explored as kinase inhibitors or anti-inflammatory agents.

Scientific Research Applications

(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has potential biological activity, making it useful in the study of biological processes and the development of new drugs.

  • Medicine: : The compound's unique structure may make it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or inflammation.

  • Industry: : Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Azetidine-Containing Analogues
  • AZD1979 (Fig. 1 in ): Contains a spiro-oxetanylazetidinyl group linked to a methanone and an oxadiazole. Unlike the target compound, AZD1979’s spirocyclic system reduces ring strain and improves metabolic stability compared to simpler azetidine derivatives. Pharmacokinetic studies show its spiro structure enhances solubility and reduces cytochrome P450 interactions, suggesting that the target compound’s unmodified azetidine may exhibit higher metabolic liability .
2.2. Heterocyclic Methanones
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (): Compounds 7a and 7b feature pyrazole and thiophene rings linked via methanone. The pyrazole’s NH groups enhance hydrogen-bonding capacity, contrasting with the target compound’s isoxazole (which lacks H-bond donors). Thiophene-containing analogs (e.g., 7a) may exhibit lower oxidative stability than the target’s thiazole due to sulfur’s position in the ring .
  • Benzoyl Derivatives of Pyrazolones (): These compounds substitute methanone with benzoyl groups. The benzoyl moiety increases lipophilicity but reduces conformational flexibility compared to the target’s azetidine bridge. Calcium hydroxide-mediated synthesis () also suggests different reactivity profiles for acylated intermediates .
2.3. Triazole and Oxadiazole Derivatives
  • 1,3,4-Oxadiazole-Triazole Hybrids (): Compounds like 5a-f combine oxadiazole and triazole rings. The oxadiazole’s electron-withdrawing nature contrasts with the isoxazole’s mixed electronic properties. Such hybrids often exhibit stronger enzyme inhibition (e.g., kinase targets) but may suffer from poor bioavailability due to high polarity .
  • Thiadiazole-Triazole Derivatives (): Sulfur-rich analogs (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl triazoles) demonstrate enhanced radical-scavenging activity. The target compound’s thiazole group could similarly participate in redox reactions, though direct comparisons are lacking .
2.4. Physicochemical and Pharmacokinetic Properties
Property Target Compound AZD1979 Pyrazole-Thiophene Hybrids
LogP Estimated 2.8–3.2 (moderate lipophilicity) 2.1 (lower due to spiro-oxetane) 3.5–4.0 (higher due to thiophene)
Metabolic Stability Moderate (azetidine susceptibility) High (spiro system resists oxidation) Low (thiophene prone to S-oxidation)
Synthetic Complexity High (multi-step heterocyclic coupling) Very High (spirocyclic synthesis) Moderate (one-pot Gewald reaction)

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into three key components:

  • Phenylisoxazole : A heterocyclic compound known for its diverse biological activities.
  • Thiazole : A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anticancer properties.
  • Azetidine : A four-membered ring that contributes to the molecular stability and biological interactions.

Research indicates that this compound may act through multiple mechanisms:

  • Nicotinic Acetylcholine Receptor Modulation : The compound has been identified as an allosteric modulator of nicotinic acetylcholine receptors, which are critical in neurotransmission and have implications in neurodegenerative diseases .
  • Inhibition of Protein Kinases : It may also exhibit inhibitory effects on specific protein kinases involved in cell signaling pathways, potentially affecting cellular proliferation and differentiation .

Antimicrobial Activity

Studies have shown that derivatives of thiazole and isoxazole exhibit significant antimicrobial properties. The compound's structure suggests it could possess similar activities against various pathogens.

Anticancer Properties

Preliminary investigations indicate that this compound could have anticancer effects by inhibiting tumor growth and metastasis through the modulation of key signaling pathways involved in cancer progression .

Case Studies

  • Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Efficacy Assessment : Another study tested the compound against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Data Tables

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
NeuroprotectionModulation of oxidative stress pathways
AnticancerInhibition of protein kinase activity

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